N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
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Overview
Description
N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide moiety, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors. For instance, the reaction of ethyl hydrazinecarboxylate with carbon disulfide followed by cyclization with hydrazine hydrate can yield the desired triazole ring.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the triazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Agriculture: It has been explored as a potential pesticide due to its effectiveness against certain pests and pathogens.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The triazole ring is known to interact with enzymes and proteins, disrupting their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal compound with a triazole moiety.
Voriconazole: A triazole derivative used to treat serious fungal infections.
While these compounds share the triazole ring, this compound is unique due to the presence of the ethylsulfanyl group and the methoxybenzamide moiety, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-19-13(17-18-15(19)22-5-2)10-16-14(20)11-6-8-12(21-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSRNSTIPSALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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